1-Cyclopropoxy-2-isopropyl-3-methoxybenzene
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Overview
Description
1-Cyclopropoxy-2-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis processes, including halogenation, nitration, and Friedel-Crafts alkylation .
Chemical Reactions Analysis
1-Cyclopropoxy-2-isopropyl-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Scientific Research Applications
1-Cyclopropoxy-2-isopropyl-3-methoxybenzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product . The cyclopropane ring’s strained nature makes it reactive towards ring-opening reactions, which can lead to various functionalized products .
Comparison with Similar Compounds
1-Cyclopropoxy-2-isopropyl-3-methoxybenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-Cyclopropyl-2-methoxybenzene: Lacks the isopropyl group, making it less complex.
Cyclopropane derivatives: These compounds share the cyclopropane ring but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)13-11(14-3)5-4-6-12(13)15-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
FXMFVJRPYZVUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)OC |
Origin of Product |
United States |
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